3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine-based carboxamide derivative characterized by a fused thiophene-pyridine core, methyl substituents at positions 4 and 6, and a carboxamide group substituted with a furan-2-ylmethyl moiety at position 2. Its molecular formula is C₁₇H₁₇N₃O₂S, with a molecular weight of 335.40 g/mol .
Properties
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-6-9(2)18-15-11(8)12(16)13(21-15)14(19)17-7-10-4-3-5-20-10/h3-6H,7,16H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLOKLFSWDKPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142753 | |
| Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333329-20-7 | |
| Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333329-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the nucleophilic attack of furfurylamine on the electrophilic carbonitrile group of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. In glacial acetic acid under reflux (12–24 hours), the thiourea intermediate undergoes cyclization, facilitated by the acetic acid’s dual role as solvent and catalyst. The 3-amino group is retained during this process, while the thioxo group is displaced to form the thieno[2,3-b]pyridine skeleton.
Key parameters include:
- Solvent : Glacial acetic acid (10 mL per 0.6 g substrate)
- Temperature : Reflux (~118°C)
- Workup : Cooling to room temperature, filtration, and recrystallization from dimethylformamide (DMF) or acetic acid.
This method yields the target compound in moderate to high purity (confirmed via thin-layer chromatography, TLC), though yields may vary depending on the steric and electronic effects of the amine.
Palladium-Catalyzed Coupling of a Triflate Intermediate
A second route, derived from patent literature, employs a palladium-catalyzed cross-coupling reaction to introduce the furan-2-ylmethyl group post-cyclization. This method is advantageous for late-stage functionalization and allows precise control over the amide substituent.
Synthesis of the Triflate Intermediate
The precursor, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, is converted to its corresponding triflate using N-phenyltrifluoromethanesulfonimide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The triflate group at position 2 serves as a leaving group for subsequent nucleophilic displacement.
Coupling with Furfurylamine
The triflate intermediate is reacted with furfurylamine in 1,4-dioxane under inert atmosphere (argon or nitrogen). Catalytic amounts of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) and copper(I) thiophene-2-carboxylate (CuTc) facilitate the coupling, while tri-2-furylphosphine acts as a ligand to stabilize the palladium species. The reaction is heated to 80–100°C for 35 minutes to 20 hours, monitored via TLC for completion.
Optimization Notes :
- Catalyst System : Pd₂(dba)₃·CHCl₃ (2 mol%), CuTc (2 mol%)
- Ligand : Tri-2-furylphosphine (4 mol%)
- Base : Aqueous sodium carbonate (2.0 M) for in situ cyclization.
Post-reaction, the mixture is extracted with n-butanol, washed with sodium carbonate, and purified via preparative TLC (10% methanol in dichloromethane) to isolate the product.
Mitsunobu Reaction for N-Alkylation
For substrates containing a hydroxymethyl group at the amide nitrogen, the Mitsunobu reaction offers a robust pathway to install the furan-2-ylmethyl moiety. This method, adapted from Example 3 in the patent literature, utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) to mediate the coupling.
Substrate Preparation
3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid amide is synthesized via alkaline hydrolysis of a methyl ester precursor. The hydroxymethyl group at the amide position serves as the alkylation site.
Mitsunobu Coupling
A solution of the hydroxymethyl substrate, furfuryl alcohol, DIAD, and Ph₃P in tetrahydrofuran (THF) is stirred at 0°C for 24 hours. The reaction proceeds via oxidation-reduction between DIAD and Ph₃P, generating the requisite alkoxyphosphonium ion intermediate. This intermediate undergoes nucleophilic displacement by furfuryl alcohol, yielding the N-(furan-2-ylmethyl) product.
Critical Parameters :
- Molar Ratios : Substrate:furfuryl alcohol:DIAD:Ph₃P = 1:1.1:1.1:1.1
- Purification : Preparative TLC (10% methanol in dichloromethane) affords the product as an orange solid with a melting point of 194–196°C.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
- Cyclocondensation : Yields 50–70%, suitable for bulk synthesis but limited by amine reactivity.
- Palladium Coupling : Yields 60–80%, ideal for late-stage diversification but requires costly catalysts.
- Mitsunobu Reaction : Yields ~61%, effective for specific substrates but dependent on pre-functionalized intermediates.
Scalability and Practicality
The cyclocondensation method is most scalable due to its one-pot nature and minimal purification steps. Conversely, palladium-mediated coupling, while versatile, demands stringent anhydrous conditions and catalyst handling, complicating large-scale applications.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Analytical TLC (silica gel, 10% methanol/dichloromethane) confirms single-spot development, while high-performance liquid chromatography (HPLC) reveals >95% purity.
Challenges and Optimization Strategies
Byproduct Formation
Oxidative dimerization, noted in ACS Omega studies, may occur during prolonged reflux in acetic acid. Adding antioxidants (e.g., ascorbic acid) or reducing reaction time mitigates this issue.
Catalyst Deactivation
In palladium-catalyzed reactions, ligand degradation under heating reduces efficiency. Substituting tri-2-furylphosphine with more stable ligands (e.g., XPhos) improves catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Receptor Binding and Selectivity
- 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: The furan-2-ylmethyl group may enhance binding to allosteric sites of GPCRs, similar to VU152100, which exhibits nanomolar affinity for M₄ muscarinic acetylcholine receptors (M₄ mAChR) .
- VU152100 : Binds to the M₄ mAChR allosteric pocket with a dissociation constant (Kd) of 1.3 µM, demonstrating high subtype selectivity over M₁–M₃ and M₅ receptors .
Antiplasmodial Activity
- KuSaSch100: Shows potent activity against Plasmodium falciparum (IC₅₀ = 0.12 µM), attributed to the cyclopenta-fused thienopyridine core and electron-withdrawing 4-chlorophenyl group .
Biological Activity
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound characterized by its unique combination of structural features, including a furan ring and a thieno[2,3-b]pyridine core. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties.
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . The interaction with EGFR inhibits its activity, leading to the modulation of several downstream signaling pathways, notably:
- PI3K/Akt Pathway : Involved in cell survival and growth.
- Ras/Raf/MEK/ERK Pathway : Critical for cell proliferation.
These interactions suggest that this compound exhibits potent anticancer activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) .
Pharmacokinetics
The compound demonstrates sufficient bioavailability to effectively reach its target within biological systems. This characteristic is crucial for its therapeutic efficacy, particularly in oncology applications.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against multiple cancer cell lines. The following table summarizes key findings from various research studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 5.0 | Inhibition of cell proliferation |
| HeLa | 4.5 | Induction of apoptosis |
| SW480 | 6.0 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency in these models.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 20 µM.
- Gram-negative Bacteria : Moderate activity against Escherichia coli with an MIC of 50 µM.
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies
-
Anticancer Efficacy in Vivo :
A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors, corroborating in vitro findings. -
Antimicrobial Effectiveness :
In a clinical setting, the compound was tested against a panel of resistant bacterial strains. Results indicated that it outperformed several standard antibiotics, suggesting its potential as a new therapeutic agent for multidrug-resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves acylation of the amino group on the thienopyridine core. For example, a modified procedure (adapted from ) uses benzoyl chloride in dry tetrahydrofuran (THF) with triethylamine as a base at 70°C for 5 hours. Key steps include:
- Solvent selection : Anhydrous THF ensures minimal side reactions.
- Temperature control : Heating at 70°C promotes efficient acylation.
- Purification : Crystallization from ethanol yields high-purity product (54% yield in ).
Optimization strategies include continuous flow reactors () for scalability and chromatography for impurity removal.
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR (500–600 MHz, DMSO-d₆) to confirm substituent positions. For example, aromatic protons in the furan and pyridine rings appear between δ 6.7–8.5 ppm ().
- X-ray Crystallography : Single-crystal analysis (as in ) resolves bond lengths and angles, critical for verifying the thieno[2,3-b]pyridine scaffold.
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+) validates molecular weight with <1 ppm error ().
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving thienopyridine derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural modifications . To resolve discrepancies:
- Cross-Validation : Replicate assays under standardized conditions (e.g., consistent cell lines, IC₅₀ protocols).
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives like CD73 inhibitors () and anti-inflammatory analogs () to identify critical substituents (e.g., morpholino groups enhance CD73 inhibition).
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to distinguish trends from outliers.
Q. How can computational reaction design methods improve the synthesis and modification of this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation ( ). Steps include:
- Reaction Path Search : Identify low-energy intermediates for acylation or substitutions.
- Machine Learning : Train models on existing thienopyridine reaction data to predict optimal conditions (e.g., solvent, catalyst).
- Feedback Loops : Integrate experimental NMR/MS data () to refine computational models iteratively.
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
- Anti-Inflammatory Activity : Murine carrageenan-induced paw edema () with dose-ranging studies (1–50 mg/kg).
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS.
Q. How can researchers address challenges in regioselective functionalization of the thieno[2,3-b]pyridine scaffold?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution ().
- Catalytic Systems : Use palladium catalysts for C–H activation at specific positions (e.g., C-5 or C-7).
- Computational Guidance : Predict reactive sites using Fukui indices () to prioritize synthetic targets.
Q. What analytical techniques are critical for resolving structural ambiguities in novel thienopyridine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
